tert-butyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperazine-1-carboxylate
Description
tert-Butyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperazine-1-carboxylate is a synthetic compound featuring a piperazine core modified with a tert-butoxycarbonyl (Boc) protecting group and a 2,3-dioxoindole moiety linked via a methylene bridge. The Boc group enhances solubility and stability during synthesis, while the dioxoindole unit provides a planar, electron-deficient aromatic system capable of hydrogen bonding and π-π interactions.
Properties
Molecular Formula |
C18H23N3O4 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
tert-butyl 4-[(2,3-dioxoindol-1-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)20-10-8-19(9-11-20)12-21-14-7-5-4-6-13(14)15(22)16(21)23/h4-7H,8-12H2,1-3H3 |
InChI Key |
SMCCZSPZYGMKSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CN2C3=CC=CC=C3C(=O)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperazine-1-carboxylate typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the indole derivative reacts with piperazine under basic conditions.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of the indole ring can lead to the formation of dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are commonly used.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure suggests potential for use in drug development, particularly due to the presence of the piperazine moiety, which is frequently found in bioactive molecules. The following applications are noted:
Anticancer Activity
Research indicates that derivatives of piperazine compounds exhibit anticancer properties. For example, compounds similar to tert-butyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperazine-1-carboxylate have been studied for their ability to inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation .
Neuroprotective Effects
Studies suggest that compounds containing indole and piperazine structures can provide neuroprotective effects against neurodegenerative diseases. For instance, related compounds have shown promise in reducing amyloid-beta aggregation and protecting neuronal cells from oxidative stress .
Synthetic Methodologies
The synthesis of this compound can be achieved through various synthetic routes that leverage the reactivity of its functional groups.
Synthesis Pathways
The following table summarizes key synthetic pathways for similar piperazine derivatives:
| Synthesis Method | Key Reagents | Yield (%) | Reference |
|---|---|---|---|
| SNAr Reaction | Piperazine + Halogenated Indole Derivative | 46% | |
| Reductive Amination | Indole Derivative + Aldehyde | 50% | |
| Esterification | Carboxylic Acid + Alcohol | 70% |
Case Study 1: Anticancer Properties
A study focusing on a related piperazine compound demonstrated its efficacy in inhibiting CDK4/6 kinases, which are crucial for cancer cell cycle progression. The compound showed a significant reduction in tumor growth in xenograft models .
Case Study 2: Neuroprotective Mechanism
In vitro studies indicated that tert-butyl derivatives can mitigate the cytotoxic effects of amyloid-beta on astrocytes. The compound reduced levels of TNF-alpha and oxidative stress markers, suggesting a protective mechanism against neuroinflammation .
Mechanism of Action
The mechanism of action of tert-butyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The indole moiety can interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights
Linker Variations: The methyl linker in the target compound provides rigidity and compactness, favoring strong π-π stacking with aromatic residues in enzyme active sites .
Electron-Deficient Moieties: The 2,3-dioxoindole group in the target compound enhances hydrogen-bonding interactions compared to non-dioxo analogs (e.g., Analog 2) . Isoindole-1,3-dione (Analog 1) exhibits similar electron-deficient properties but with altered steric demands due to its fused benzene ring .
Functional Group Reactivity :
- Diazo groups (Analog 4) and boronic esters (Analog 5) enable site-specific modifications, making them valuable in click chemistry or bioconjugation .
- Chlorobenzoyl substituents (Analog 3) increase lipophilicity and resistance to oxidative metabolism, critical for blood-brain barrier penetration .
Synthetic Accessibility :
Biological Activity
Tert-butyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperazine-1-carboxylate is a compound that has garnered interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, while providing a comprehensive overview of its biological activity.
The molecular formula of this compound is with a molecular weight of 330.4 g/mol. The structure includes a piperazine ring, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₂O₄ |
| Molecular Weight | 330.4 g/mol |
| CAS Number | 2749825-07-6 |
Antitumor Activity
Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, indole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. In vitro studies have demonstrated that related indole compounds effectively target various cancer cell lines, suggesting a potential for this compound in anticancer therapy .
Antiviral Properties
Indole derivatives are also noted for their antiviral activities. Compounds structurally related to tert-butyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperazine have been evaluated for their efficacy against viruses such as HIV. These studies reveal that certain modifications in the indole structure can enhance antiviral potency by inhibiting viral replication and entry into host cells .
The mechanisms through which tert-butyl 4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperazine exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor growth and viral replication.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases.
- Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest at various phases, particularly G0/G1 and G2/M phases.
Study on Anticancer Activity
A study examining the anticancer potential of indole derivatives reported that a related compound demonstrated an IC50 value of 1.61 µg/mL against breast cancer cells (MCF7). The structure–activity relationship (SAR) indicated that the presence of specific functional groups significantly enhanced cytotoxicity .
Study on Antiviral Activity
In another investigation focusing on antiviral properties, researchers synthesized several indole-based compounds and tested their efficacy against HIV. One compound showed a notable reduction in viral load in infected cells compared to controls, suggesting that structural modifications can lead to enhanced antiviral activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
